Methyl 4-formyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

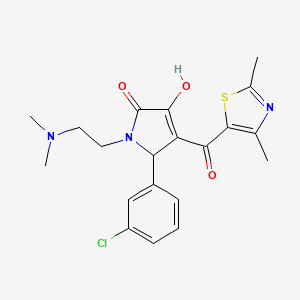

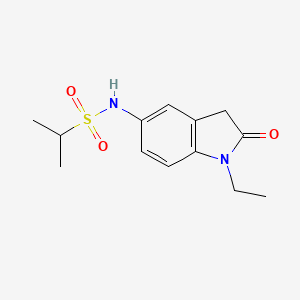

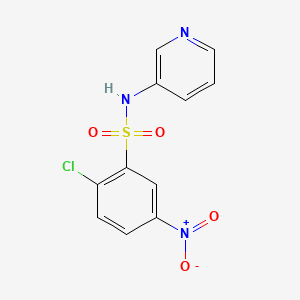

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” is a chemical compound with the molecular formula C6H5NO3S . It is a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring, which is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The molecular weight of the compound is 171.174 Da .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of 171.174 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Methyl 4-formyl-1,3-thiazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. Research has detailed methodologies for bromination, formylation, and other modifications to produce derivatives with potential for further chemical transformations. For example, Roy et al. (2004) described the bromination of methyl groups in isoxazole derivatives, leading to products that can be utilized in the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004). Similarly, Thumar and Patel (2009) explored the Vilsmeier–Haack reaction for synthesizing substituted thiazole-5-carboxaldehydes and their derivatives, indicating the versatility of thiazole derivatives in synthesizing biologically active molecules (Thumar & Patel, 2009).

Catalysis and Carbon Dioxide Utilization

Das et al. (2016) highlighted the use of thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation and N-methylation of amines using carbon dioxide, showcasing the role of thiazole derivatives in sustainable chemistry and CO2 fixation (Das, Bobbink, Bulut, Soudani, & Dyson, 2016).

Pharmacological Research

While the directive was to exclude information on drug use, dosage, and side effects, it's worth noting that derivatives of thiazole carboxylates are extensively studied for their pharmacological potential, indicating a significant interest in these compounds within pharmaceutical research. For example, Mayhoub et al. (2011) synthesized and tested thiazoles targeting flavivirus envelope proteins, demonstrating the potential of thiazole derivatives in antiviral research (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Spectroscopic and Structural Analysis

Singh et al. (2019) conducted a comprehensive study on the electronic structure, spectroscopic features, and solvent effects of 4-methylthiadiazole-5-carboxylic acid, offering insights into the fundamental properties of thiazole derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Singh, El-Emam, Pathak, Srivastava, Shukla, Prasad, & Sinha, 2019).

Safety and Hazards

“Methyl 4-formyl-1,3-thiazole-5-carboxylate” should be stored in a dark place, sealed in dry, at room temperature . It is classified under the GHS07 hazard class, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Wirkmechanismus

Target of Action

The primary targets of Methyl 4-formyl-1,3-thiazole-5-carboxylate are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found to have various biological activities . .

Mode of Action

The mode of action of This compound As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds . .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways . .

Biochemische Analyse

Biochemical Properties

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant

Cellular Effects

Thiazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

methyl 4-formyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)5-4(2-8)7-3-11-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXBZJSWCXNSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CS1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2701109.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)

![4-chloro-2-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2701118.png)

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)